5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that contains both pyrimidine and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of β-keto esters, aldehydes, and urea.
Coupling of Thiazole and Pyrimidine Rings: The final step involves coupling the thiazole and pyrimidine rings through a carboxamide linkage. This can be achieved by reacting the thiazole derivative with the pyrimidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and pyrimidine rings.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles attached to the thiazole or pyrimidine rings.
Scientific Research Applications
5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for diseases such as cancer and infectious diseases.
Industry: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to the disruption of cellular processes such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylpyrimidine-4-carboxamide: Lacks the thiazole ring but shares the pyrimidine core.
N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide: Similar structure but without the dimethyl groups on the pyrimidine ring.
Uniqueness
5,6-Dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to the presence of both the dimethyl-substituted pyrimidine ring and the thiazole ring, which may contribute to its distinct biological activities and chemical properties.
Properties
IUPAC Name |
5,6-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-6-4-17-11(14-6)15-10(16)9-7(2)8(3)12-5-13-9/h4-5H,1-3H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUVNUCLCUPMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=NC=NC(=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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